molecular formula C9H8FNO2 B2469137 4-Cyclopropyl-2-fluoro-1-nitrobenzene CAS No. 932700-92-0

4-Cyclopropyl-2-fluoro-1-nitrobenzene

Cat. No. B2469137
M. Wt: 181.166
InChI Key: PMSWCQVIQTYTEW-UHFFFAOYSA-N
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Patent
US08921514B2

Procedure details

A solution of 4-bromo-2-fluoronitrobenzene (0.5 g, 2.27 mmol), cyclopropylboronic acid (0.293 g, 3.41 mmol), tribasic potassium phosphate (0.965 g, 4.55 mmol), tricyclohexylphosphonium tetrafluoroborate (0.021 g, 0.057 mmol) and palladium (II) acetate (6.12 mg 0.027 mmol) in 11 mL of a toluene-water mixture 10:1 (v/v) was nitrogen purged-vacuum degassed three times. The reaction mixture was then heated in an oil bath at 85° C. for four hours. The reaction mixture was partitioned with ethyl acetate and the organic phase water washed then dried (Na2SO4) and concentrated. The reaction mixture was partitioned between ethyl acetate and water. The organic phase was washed with water, dried (Na2SO4) and concentrated. The crude product was purified by chromatography on silica gel (ethyl acetate-hexane) to provide the title compound (0.382 g, 88%) as a yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.965 g
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
6.12 mg
Type
catalyst
Reaction Step Five
Quantity
0.021 g
Type
catalyst
Reaction Step Six
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([F:11])[CH:3]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.F[B-](F)(F)F.C1([PH+](C2CCCCC2)C2CCCCC2)CCCCC1>[CH:12]1([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([F:11])[CH:3]=2)[CH2:14][CH2:13]1 |f:2.3.4.5,6.7,8.9.10,11.12|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
0.293 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
potassium phosphate
Quantity
0.965 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O
Step Five
Name
Quantity
6.12 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0.021 g
Type
catalyst
Smiles
F[B-](F)(F)F.C1(CCCCC1)[PH+](C1CCCCC1)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed three times
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with ethyl acetate
WASH
Type
WASH
Details
the organic phase water washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.382 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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